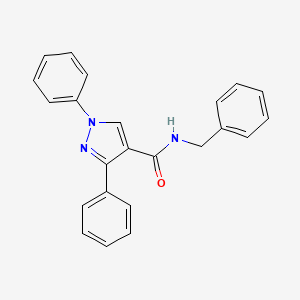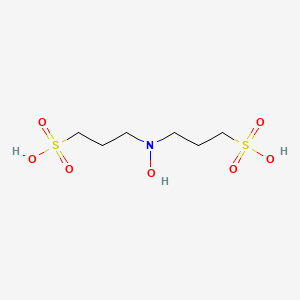
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one is an organic compound characterized by the presence of a dithiane ring and a butanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-1,3-dithian-2-yl)butan-1-one typically involves the reaction of 2-methyl-1,3-dithiane with butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified through standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the sulfur atoms in the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to create novel drug candidates.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-dithian-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in reactions that form new chemical bonds. The butanone moiety can undergo keto-enol tautomerism, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one can be compared with other similar compounds, such as:
2-Methyl-1,3-dithiane: This compound lacks the butanone moiety, making it less versatile in certain synthetic applications.
1-(2-Methyl-1,3-dithian-2-yl)ethanone: Similar in structure but with an ethanone group instead of butanone, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the dithiane ring and butanone moiety, providing a balance of stability and reactivity that is advantageous in various chemical processes .
Eigenschaften
CAS-Nummer |
121829-97-8 |
|---|---|
Molekularformel |
C9H16OS2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-dithian-2-yl)butan-1-one |
InChI |
InChI=1S/C9H16OS2/c1-3-5-8(10)9(2)11-6-4-7-12-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
SMSJWQBXKITXBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1(SCCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)



![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)



